![molecular formula C18H22FNO B6012778 2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol](/img/structure/B6012778.png)
2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol
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Overview
Description
2-{Benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol, also known as BFME, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a chiral compound, meaning that it has two mirror-image forms, and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This can lead to a range of biochemical and physiological effects, including changes in cell growth and differentiation, apoptosis, and immune response.
Biochemical and Physiological Effects
2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a cancer treatment. It has also been shown to have antiviral properties, and may be useful in the development of new antiviral drugs. Additionally, 2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol has been shown to have immunomodulatory effects, and may be useful in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol is that it is a chiral compound, meaning that it has two mirror-image forms. This can be useful in studying the effects of different isomers on biological systems. However, one limitation is that the synthesis of 2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol can be challenging, and may require specialized equipment and expertise.
Future Directions
There are many potential future directions for research on 2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol. One area of interest is in the development of new drugs for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol and its effects on different biological systems. Finally, studies on the safety and toxicity of 2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol are needed before it can be considered for clinical use.
Synthesis Methods
The synthesis of 2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol involves the reaction of 2-(2-fluorophenyl)-1-methylethylamine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to yield the final compound. This synthesis method has been shown to be effective in producing high yields of pure 2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol.
Scientific Research Applications
2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol has been studied for its potential applications in a range of scientific research fields. One area of interest is in the development of new drugs for the treatment of various diseases. 2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol has been shown to have antitumor and antiviral properties, and may be a promising candidate for the development of new drugs for these indications.
properties
IUPAC Name |
2-[benzyl-[1-(2-fluorophenyl)propan-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c1-15(13-17-9-5-6-10-18(17)19)20(11-12-21)14-16-7-3-2-4-8-16/h2-10,15,21H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAPQZCPDGDFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N(CCO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl-[1-(2-fluorophenyl)propan-2-yl]amino]ethanol |
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